An In-depth Technical Guide to 2,4,6-Trimethoxyaniline Hydrochloride: Core Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2,4,6-Trimethoxyaniline Hydrochloride: Core Chemical Properties for Researchers and Drug Development Professionals
Introduction
2,4,6-Trimethoxyaniline hydrochloride is the salt form of the aromatic organic compound 2,4,6-trimethoxyaniline. While the parent aniline is a versatile building block in organic synthesis, its hydrochloride salt offers distinct advantages in terms of stability and solubility, particularly in aqueous media, which are critical considerations in pharmaceutical and research applications. This technical guide provides a comprehensive overview of the chemical properties of 2,4,6-trimethoxyaniline hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The conversion of 2,4,6-trimethoxyaniline to its hydrochloride salt significantly alters its physical and chemical characteristics. The following tables summarize the available quantitative data for both the free base and general properties of the hydrochloride salt, allowing for a clear comparison.
Table 1: Physicochemical Properties of 2,4,6-Trimethoxyaniline
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Dark purple to black solid (<29°C), Liquid (>31°C) | [1] |
| Melting Point | 29-31 °C | [1] |
| Boiling Point | 125-127 °C at 0.8 Torr | [1] |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.08 ± 0.10 | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Table 2: General Properties of 2,4,6-Trimethoxyaniline Hydrochloride (Inferred)
| Property | Expected Characteristic | Rationale |
| Molecular Formula | C₉H₁₄ClNO₃ | Addition of HCl |
| Molecular Weight | 219.67 g/mol | Addition of HCl |
| Appearance | White to off-white crystalline solid | Typical for aniline hydrochlorides |
| Melting Point | Significantly higher than the free base | Salt formation increases lattice energy |
| Solubility | Higher solubility in water and polar protic solvents (e.g., ethanol, methanol) compared to the free base. Lower solubility in non-polar organic solvents. | The ionic nature of the salt enhances interaction with polar solvents. |
| Stability | Generally more stable and less prone to oxidation than the free base. | Protonation of the amino group reduces its electron-donating character, making the aromatic ring less susceptible to oxidation. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of 2,4,6-trimethoxyaniline and its hydrochloride salt.
Synthesis of 2,4,6-Trimethoxyaniline (Free Base)
A common method for the synthesis of 2,4,6-trimethoxyaniline involves the Hofmann rearrangement of 2,4,6-trimethoxybenzamide.
Materials:
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2,4,6-trimethoxybenzamide
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Potassium permanganate
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12 M Hydrochloric acid
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Potassium hydroxide
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Sodium sulfite
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Ether
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Anhydrous sodium sulfate
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Nitrogen gas
Procedure:
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Slowly add 12 M hydrochloric acid (84.0 mL, 1.01 mol) dropwise to potassium permanganate (12.8 g, 81.0 mmol) at 20°C over 40 minutes.
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Absorb the generated chlorine gas in a stirred aqueous solution of potassium hydroxide (50.5 g, 900 mmol in 300 mL of water) at 0°C.
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After the addition of hydrochloric acid is complete, introduce the residual chlorine gas into the potassium hydroxide solution using a stream of nitrogen gas for 45 minutes.
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Add 2,4,6-trimethoxybenzamide (48.7 g, 200 mmol) to the solution in a single portion at 0°C.
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Stir the reaction mixture at 0°C for 6 hours, then allow it to warm to 20°C and stir for an additional 12 hours. The solution will change color from colorless to dark brown.
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Add sodium sulfite (12.7 g, 101 mmol) at 20°C and continue stirring for 15 minutes.
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Filter the precipitate and wash the filter cake sequentially with water (100 mL) and ether (200 mL).
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Combine the filtrate and washings, and separate the organic layer.
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Extract the aqueous phase with ether (2 x 200 mL).
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Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting dark brown residue by Kugelrohr distillation (110-140°C at 0.1 mbar) to yield 2,4,6-trimethoxyaniline as a colorless liquid which crystallizes at 4°C.[1]
Preparation of 2,4,6-Trimethoxyaniline Hydrochloride
A general procedure for the preparation of an aniline hydrochloride salt from the free base is as follows.
Materials:
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2,4,6-trimethoxyaniline
-
Concentrated hydrochloric acid
-
Anhydrous diethyl ether (or another suitable organic solvent)
Procedure:
-
Dissolve the synthesized 2,4,6-trimethoxyaniline in anhydrous diethyl ether.
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Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt will precipitate out of the solution.
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Filter the precipitate, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain 2,4,6-trimethoxyaniline hydrochloride.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2,4,6-trimethoxyaniline.
Comparative Properties of Free Base vs. Hydrochloride Salt
This diagram illustrates the logical relationship and key differences in properties between 2,4,6-trimethoxyaniline and its hydrochloride salt.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of 2,4,6-trimethoxyaniline and its hydrochloride salt. As a substituted aniline, its toxicological profile warrants careful consideration, but its specific interactions with biological targets have not been extensively characterized. Further research is required to elucidate any potential pharmacological or toxicological effects and their underlying mechanisms.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for any specific use. All laboratory work should be conducted with appropriate safety precautions.
